![molecular formula C19H16Cl2N2O3S B2594261 2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 536734-55-1](/img/structure/B2594261.png)
2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide” is a chemical with the linear formula C16H15Cl2NO3 . It is related to a series of 2, 4-dichlorophenoxyacetamide-chalcones .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula C16H15Cl2NO3 . More detailed information about its molecular structure was not found in the search results.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study investigated the metabolism of chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, in human and rat liver microsomes. The research highlighted the complex metabolic pathways leading to carcinogenicity, involving the formation of DNA-reactive dialkylbenzoquinone imine from these herbicides. This study could provide a foundation for examining the metabolism of "2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide" and its potential environmental and health impacts (Coleman et al., 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Research on chloroacetamide herbicides like alachlor and metazachlor has shown their ability to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. This indicates the biochemical activity of chloroacetamides could be explored for potential applications in controlling algal growth or studying fatty acid metabolism pathways (Weisshaar & Böger, 1989).
Synthesis and Biological Activity of Derivatives
Studies on the synthesis and antimicrobial activity of thiazolidinone and acetidinone derivatives from dichlorophenyl compounds have been conducted. These compounds, including those similar to "2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide," have shown promising antimicrobial activity against various microorganisms. Such research underscores the potential for designing new antimicrobial agents from chloroacetamide and thiazole derivatives (Mistry, Desai, & Intwala, 2009).
Mechanism of Action
The compound is related to a series of 2, 4-dichlorophenoxyacetamide-chalcones, which were evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Some of these compounds were tested against c-Met kinase and were found to possess good activity . Molecular docking studies indicated that these compounds bind to Met1160 from the hinge region .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-11-18(12-3-6-14(25-2)7-4-12)23-19(27-11)22-17(24)10-26-16-8-5-13(20)9-15(16)21/h3-9H,10H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUDTPYJVSWBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.